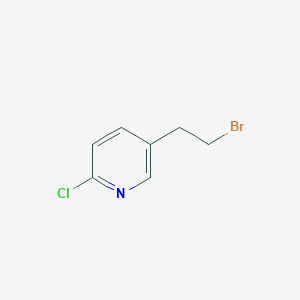

5-(2-Bromoethyl)-2-chloropyridine

Description

Contextual Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural unit found in a vast number of biologically active compounds and functional materials. researchgate.netrsc.orgresearchgate.netdovepress.com Its presence is notable in numerous natural products, including vitamins like niacin and vitamin B6, coenzymes such as NAD and NADP, and a variety of alkaloids. dovepress.com

In the pharmaceutical industry, the pyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. rsc.orgresearchgate.net This has led to its incorporation into a multitude of FDA-approved drugs with diverse therapeutic applications. rsc.orgresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can influence the solubility and bioavailability of drug molecules. researchgate.netnih.gov The aromatic nature of the ring also allows for various substitution patterns, enabling chemists to fine-tune the electronic and steric properties of a molecule to optimize its biological activity. dovepress.comnih.gov

Overview of Halogenated Pyridines as Strategic Building Blocks in Complex Molecule Synthesis

The introduction of halogen atoms onto the pyridine ring significantly enhances its utility as a synthetic building block. researchgate.netnih.gov Halogens, being electronegative, alter the electron distribution within the pyridine ring, influencing its reactivity in various chemical transformations. rsc.org This electronic modification makes the pyridine ring susceptible to nucleophilic substitution reactions, a key strategy for introducing new functional groups. nih.gov

Furthermore, halogen atoms serve as versatile handles for a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These powerful synthetic methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler, halogenated pyridine precursors. nbinno.comsigmaaldrich.com The ability to selectively introduce different halogens (e.g., chlorine, bromine) at specific positions on the pyridine ring provides chemists with a high degree of control over their synthetic strategies.

Research Landscape and Synthetic Utility of 5-(2-Bromoethyl)-2-chloropyridine

Within the diverse family of halogenated pyridines, This compound has emerged as a particularly valuable and versatile building block. This compound possesses two distinct reactive sites: a chloro substituent on the pyridine ring and a bromoethyl group at the 5-position.

The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic displacement, allowing for the introduction of a wide range of nucleophiles at this position. wikipedia.org This reactivity is a common feature of 2-chloropyridines and is widely exploited in the synthesis of various functionalized pyridines. wikipedia.orgnih.govnih.gov

Simultaneously, the bromoethyl side chain provides another point of functionalization. The bromine atom can be readily displaced by nucleophiles or participate in various coupling reactions, enabling the extension of the molecule from the 5-position. This dual reactivity makes this compound a bifunctional linker, allowing for the connection of two different molecular fragments.

The strategic importance of this compound is underscored by its use as a key intermediate in the synthesis of various complex molecules. For instance, the core structure of this compound is related to intermediates used in the preparation of pharmaceutically active compounds. The 2-chloropyridine (B119429) moiety is a key structural feature in various drugs, and the bromoethyl group offers a convenient handle for further molecular elaboration. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromoethyl)-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c8-4-3-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFWUODXHKZRAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369610-28-6 | |

| Record name | 5-(2-bromoethyl)-2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 2 Bromoethyl 2 Chloropyridine

Established Synthetic Routes

Established methods for the synthesis of halogenated pyridines provide a foundational framework for the preparation of 5-(2-Bromoethyl)-2-chloropyridine. These routes typically involve the modification of pre-existing pyridine (B92270) rings through classical organic reactions.

Preparation from Aminopyridine Precursors via Diazotization-Bromination Protocols

A well-established and versatile method for the introduction of a halogen onto a pyridine ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate derived from an aminopyridine precursor. In the context of synthesizing this compound, a plausible precursor would be 5-(2-bromoethyl)-2-aminopyridine.

The general protocol for this transformation involves the diazotization of the amino group using a nitrite (B80452) source, typically sodium nitrite, in the presence of a strong acid like hydrobromic or hydrochloric acid at low temperatures (0–5 °C). The resulting diazonium salt is then decomposed in the presence of a copper(I) halide salt to yield the desired halogenated pyridine.

For the synthesis of the related compound, 5-bromo-2-methylpyridine, a similar strategy is employed starting from 5-amino-2-methylpyridine. nih.gov This process involves reacting the aminopyridine with acid to form a salt, followed by the addition of bromine and a sodium nitrite solution to facilitate the diazotization and subsequent bromination. nih.gov Another pertinent example is the synthesis of 2-bromopyridine (B144113) from 2-aminopyridine (B139424), where the aminopyridine is treated with hydrobromic acid, liquid bromine, and a sodium nitrite solution at temperatures below 0 °C. nih.gov The reaction is then quenched with a sodium hydroxide (B78521) solution. nih.gov

A general representation of the diazotization-bromination reaction is depicted in the table below, illustrating the key reagents and conditions.

| Step | Reagent(s) | Purpose | Typical Conditions |

| Diazotization | Sodium nitrite (NaNO₂) and a strong acid (e.g., HBr) | Formation of the diazonium salt from the primary amine. | 0–5 °C |

| Sandmeyer Reaction | Copper(I) bromide (CuBr) | Replacement of the diazonium group with a bromine atom. | Elevated temperature |

It is important to note that the Sandmeyer reaction can also be used to introduce a chloro substituent. For instance, 5-amino-2-chloropyridine (B41692) can undergo a Sandmeyer reaction to replace the amino group with a bromine atom, yielding 2,5-dibromopyridine (B19318). capes.gov.br This highlights the versatility of this protocol in the synthesis of various dihalogenated pyridines.

Other Synthetic Pathways for Halogenated Pyridine Synthesis

Beyond diazotization reactions, other classical methods for the synthesis of halogenated pyridines exist and could be adapted for the preparation of this compound. One such approach involves the halogenation of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. Subsequent deoxygenation would then yield the desired halogenated pyridine. This method provides a practical route to various 2-halo-substituted pyridines. nih.gov

Another strategy involves starting from a hydroxypyridine (pyridone) precursor. For example, the synthesis of 2-chloro-5-methylpyridine (B98176) can be achieved from a 2-oxo-5-methyl-5,6-dihalopiperidine intermediate, which is treated with a chlorinating agent like phosphorus oxychloride. google.com This suggests a potential pathway where a suitably substituted pyridone could be converted to the corresponding 2-chloropyridine (B119429) derivative.

Furthermore, direct halogenation of the pyridine ring can be achieved, although this often requires harsh conditions and can lead to mixtures of regioisomers, especially in the absence of strongly directing substituent groups. youtube.com For instance, the chlorination of 2-aminopyridine can be selectively directed to the 5-position under specific conditions, such as using bromine as a catalyst under blue LED irradiation, to produce 2-amino-5-chloropyridine (B124133) with high selectivity. researchgate.net

The Stille coupling reaction offers another avenue, as demonstrated in the preparation of 5-bromo-2,2'-bipyridine (B93308) from 2,5-dibromopyridine and 2-trimethylstannylpyridine. ingentaconnect.com This highlights the potential for cross-coupling reactions to construct the target molecule from appropriately functionalized pyridine precursors.

Exploration of Advanced Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for the functionalization of heterocyclic compounds. These approaches offer potential advantages in terms of regioselectivity and functional group tolerance.

Regioselective Functionalization Techniques for Pyridine Nuclei

Modern synthetic methods increasingly focus on the direct and regioselective functionalization of C-H bonds, which is a more atom-economical approach. For pyridine rings, which are electron-deficient, electrophilic aromatic substitution can be challenging. However, various catalytic systems have been developed to overcome this.

Transition-metal catalysis has emerged as a powerful tool for the C-H functionalization of pyridines. beilstein-journals.org For instance, palladium-catalyzed cross-dehydrogenative coupling of pyridine N-oxides with toluene (B28343) has been reported for the regioselective arylation and benzylation of the pyridine ring. beilstein-journals.org Such strategies could potentially be adapted for the introduction of an ethyl group at the 5-position.

Another innovative approach involves the use of designed phosphine (B1218219) reagents to achieve selective halogenation. nih.gov In this method, a heterocyclic phosphine is installed at the 4-position of a pyridine as a phosphonium (B103445) salt, which can then be displaced by a halide nucleophile. nih.gov This strategy offers a high degree of regiocontrol for the introduction of halogens onto the pyridine ring. nih.gov

Furthermore, the regioselectivity of pyridine functionalization can be controlled through the formation of carbene intermediates. benthamdirect.comeurekaselect.com The use of various transition metals and metalloids can generate pyridine carbenes, leading to the formation of substituted pyridines at specific positions. benthamdirect.comeurekaselect.com These advanced methods provide powerful tools for the precise and efficient synthesis of complex pyridine derivatives.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient strategy for the rapid construction of complex molecules. capes.gov.brscilit.com The integration of a bromoethyl-substituted heterocycle, or a precursor thereof, into an MCR could provide a streamlined route to novel and diverse pyridine-containing scaffolds.

While specific MCRs leading directly to this compound are not prominently reported, the principles of MCRs can be applied. For example, the Ugi and Passerini reactions are powerful MCRs for the synthesis of peptide-like structures and α-acyloxy carboxamides, respectively. A suitably functionalized pyridine derivative could potentially serve as one of the components in such a reaction.

The development of novel MCRs is an active area of research, and the reactivity of bromoethyl-substituted heterocycles makes them interesting candidates for inclusion in such reactions. The electrophilic nature of the carbon bearing the bromine atom could be exploited for nucleophilic attack by one of the MCR components, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic scaffolds. nih.gov

Reaction Mechanisms and Synthetic Transformations Involving 5 2 Bromoethyl 2 Chloropyridine

Nucleophilic Substitution Reactions

The two halogen atoms in 5-(2-bromoethyl)-2-chloropyridine exhibit differential reactivity towards nucleophiles, which can be exploited for selective functionalization at either the pyridine (B92270) core or the ethyl side chain.

The chlorine atom at the C-2 position of the pyridine ring is activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen atom significantly lowers the electron density at the ortho (C-2, C-6) and para (C-4) positions, making them susceptible to attack by nucleophiles. This increased reactivity of 2-chloropyridine (B119429) compared to chlorobenzene is well-documented; the nitrogen atom helps to stabilize the intermediate Meisenheimer complex formed during the addition-elimination mechanism. researchgate.netstudy.com

The reaction of 2-chloropyridine derivatives with various nucleophiles, including amines, alkoxides, and thiols, proceeds by the displacement of the chloride. The rate and efficiency of these substitutions can be influenced by the nature of the nucleophile and the solvent. researchgate.netsci-hub.se For instance, studies on 2-halopyridines have shown that with oxygen-based nucleophiles, the reactivity order is often F > Cl > Br > I, indicating a charge-controlled reaction where the addition of the nucleophile is the rate-determining step. sci-hub.se In contrast, with more polarizable sulfur nucleophiles, the reactivity can follow the order I > Br > Cl > F, suggesting that the carbon-halogen bond cleavage becomes more significant in the rate-determining step. sci-hub.se In the case of this compound, nucleophilic attack occurs preferentially at the C-2 position over the less reactive C(sp³)-Br bond under typical SNAr conditions.

| Nucleophile Type | General Reactivity Trend at C-2 | Driving Factor |

| Oxygen Nucleophiles (e.g., RO⁻) | F > Cl > Br > I | Charge-controlled; C-2 electrophilicity |

| Sulfur Nucleophiles (e.g., RS⁻) | I > Br > Cl > F | Polarizability; C-Hal bond strength |

| Amines (e.g., R₂NH) | F ~ Cl ~ Br ~ I | Deprotonation of intermediate can be rate-limiting nih.gov |

This table illustrates general reactivity trends observed for 2-halopyridines in SNAr reactions.

The bromoethyl side chain provides a second site for functionalization via standard nucleophilic substitution (SN2) reactions. As a primary alkyl bromide, it is an effective electrophile for alkylation of a wide array of nucleophiles, including amines, thiols, azides, and carbanions.

A particularly powerful application of this reactivity is in the synthesis of fused bicyclic and polycyclic heterocyclic systems through intramolecular cyclization. doaj.orgnih.gov This strategy typically involves a two-step sequence:

Initial Substitution: A nucleophile is first introduced at the C-2 position of the pyridine ring via an SNAr reaction.

Intramolecular Alkylation: The newly installed nucleophilic group then attacks the electrophilic carbon of the bromoethyl side chain, leading to ring closure.

This approach has been utilized to construct various nitrogen- and sulfur-containing fused pyridines, which are common scaffolds in medicinal chemistry. The selectivity in controlling which halogen reacts first is key to these synthetic strategies. For example, a primary amine can first displace the 2-chloro group, and the resulting secondary amine can then cyclize onto the bromoethyl side chain to form a tetrahydropyrido[1,2-a]pyrazine ring system.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C(sp²)-Cl bond in this compound is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the pyridine core.

Palladium catalysts are widely employed for the functionalization of halopyridines. The C-2 chloride of this compound can readily participate in classic cross-coupling protocols.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the 2-chloropyridine moiety with an organoboron reagent, such as a boronic acid or ester. This transformation is tolerant of the bromoethyl side chain and provides access to 2-aryl- or 2-vinyl-pyridines. The reaction of the closely related 5-bromo-2-chloropyridine (B1630664) with arylboronic acids demonstrates the feasibility of this method.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. It enables the coupling of this compound with a diverse range of primary and secondary amines, anilines, and other nitrogen nucleophiles. Careful selection of the palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and preventing side reactions involving the bromoethyl group.

| Reaction | Coupling Partner | Bond Formed | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | C(sp²)-C | 2-Aryl/Vinyl-5-(2-bromoethyl)pyridine |

| Buchwald-Hartwig | R¹R²NH | C(sp²)-N | 2-Amino-5-(2-bromoethyl)pyridine |

| Sonogashira | R-C≡CH | C(sp²)-C(sp) | 2-Alkynyl-5-(2-bromoethyl)pyridine |

| Heck | Alkene | C(sp²)-C(sp²) | 2-Alkenyl-5-(2-bromoethyl)pyridine |

This table summarizes common palladium-catalyzed reactions applicable to the C-2 chloride of this compound.

While palladium is the most common catalyst for these transformations, other transition metals can also be effective, sometimes offering complementary reactivity or improved performance for specific substrates.

Nickel-Catalyzed Coupling: Nickel complexes are often more cost-effective and can be particularly efficient for activating robust C-Cl bonds. They are used in various coupling reactions, including Suzuki-type and Kumada-type reactions, and can provide different selectivity compared to palladium.

Copper-Catalyzed Coupling: Copper-mediated reactions, such as the Ullmann condensation, are classic methods for forming C-O, C-N, and C-S bonds with aryl halides. Although often requiring harsher conditions than palladium-catalyzed methods, they remain a valuable tool in certain synthetic contexts.

Iron-Catalyzed Coupling: The development of iron-catalyzed cross-coupling reactions has gained significant attention as a more sustainable and economical alternative. These methods can couple aryl halides with organometallic reagents under various conditions.

The reactivity of 2-chloropyridine in these processes is generally good, though less facile than that of more electron-deficient halo-pyrimidines or -pyrazines. researchgate.net

Cross-electrophile coupling is an emerging area in synthetic chemistry that allows for the formation of a bond between two different electrophiles, avoiding the pre-formation of stoichiometric organometallic reagents. In the context of this compound, the C(sp²)-Cl bond could be coupled with an external alkyl electrophile.

The general mechanism for a nickel-catalyzed cross-electrophile coupling typically involves the following key steps:

Oxidative Addition: A low-valent nickel(0) catalyst undergoes oxidative addition into the more reactive C(sp²)-Cl bond to form an arylnickel(II) intermediate.

Reduction: The resulting Ni(II) complex is reduced by a stoichiometric metallic reductant (e.g., Zn or Mn) to a highly nucleophilic arylnickel(I) or related low-valent species.

Second Electrophile Reaction: This nucleophilic nickel intermediate reacts with the second electrophile (an alkyl halide), typically through an SN2-type pathway or a radical mechanism, to form a Ni(III) intermediate.

Reductive Elimination: The final C(sp²)-C(sp³) bond is formed via reductive elimination from the Ni(III) complex, regenerating a Ni(I) species that continues the catalytic cycle.

This methodology provides a powerful route for C-C bond formation and could be applied to couple the 2-pyridyl position of this compound with various alkylating agents.

Cycloaddition and Annulation Chemistry

Cycloaddition and annulation reactions are powerful tools in organic synthesis for the construction of cyclic and polycyclic compounds. In the context of this compound, these reactions can be utilized to build fused heterocyclic systems, leveraging the reactivity of both the pyridine ring and its substituents.

Formation of Fused Heterocyclic Systems from Halogenated Pyridines (e.g., imidazopyridines)

Halogenated pyridines are key substrates for the synthesis of fused heterocyclic systems, including the medicinally important imidazopyridine scaffold. The presence of a halogen at the 2-position of the pyridine ring, as in this compound, activates this position for nucleophilic aromatic substitution, a key step in many annulation strategies.

One of the most common methods for the synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-halopyridine with an amine. While 2-aminopyridines are more traditionally used, 2-chloropyridines can also serve as precursors. The general mechanism involves the initial displacement of the chloride by a primary amine, followed by intramolecular cyclization. For instance, the reaction of a 2-chloropyridine derivative with an amino alcohol can lead to the formation of an intermediate that, upon cyclization and dehydration, yields the corresponding imidazo[1,2-a]pyridine.

While direct cycloaddition reactions involving the C=N bond of the pyridine ring are less common, the functional groups of this compound can be modified to facilitate such transformations. For example, the bromoethyl group could be converted to other functionalities that can participate in cycloaddition reactions.

Furthermore, transition metal-catalyzed C-H activation and annulation reactions represent a modern approach to constructing fused ring systems. Rhodium(III)-catalyzed three-component annulation of simple pyridines with alkynes and 1,2-dichloroethane has been reported to yield ring-fused pyridiniums nih.gov. This highlights the potential for direct functionalization of the pyridine ring in precursors like this compound to build complex heterocyclic architectures.

Table 1: Examples of Annulation Reactions for the Synthesis of Fused Pyridine Systems

| Reaction Type | Reactants | Product | Catalyst/Conditions |

| Imidazo[1,2-a]pyridine synthesis | 2-Chloropyridine, Amino alcohol | Imidazo[1,2-a]pyridine derivative | Heat |

| Pyridone Annulation | Propiolamide, Cyclic β-ketomethyl esters | 5,6-fused 2-pyridone | Water, Acid/Base |

| Rh(III)-catalyzed Annulation | Pyridine, Alkyne, 1,2-Dichloroethane | Ring-fused Pyridinium | Rh(III) catalyst |

| Ru(II)-catalyzed C-H Annulation | Acrylamide, Alkyne | 2-Pyridone derivative | Ru(II) catalyst |

Intramolecular Cyclization Pathways (as suggested by the bromoethyl chain's potential)

The bromoethyl side chain in this compound provides a handle for intramolecular cyclization reactions, leading to the formation of a new ring fused to the pyridine nucleus. The feasibility of such cyclizations depends on the nature of the nucleophile that attacks the electrophilic carbon bearing the bromine atom.

One plausible pathway involves the introduction of a nucleophilic group onto the pyridine ring, which can then attack the bromoethyl side chain. For instance, if the chloro group at the 2-position is substituted by a nucleophile, such as an amine or a thiol, the resulting intermediate could undergo intramolecular cyclization. The mechanism would likely proceed via an intramolecular nucleophilic substitution (SN2) reaction, where the tethered nucleophile displaces the bromide ion.

For example, the reaction of N-phenyl-N'-(2-chloroethyl)ureas has been shown to undergo intramolecular cyclization to form N-phenyl-4,5-dihydrooxazol-2-amines nih.gov. This suggests that if the chloro group on the pyridine ring of this compound were to be replaced by a suitable nucleophilic moiety, a similar intramolecular cyclization involving the bromoethyl chain could be envisioned.

The regioselectivity of such cyclizations is governed by Baldwin's rules, which predict the relative favorability of different ring-closing reactions. Depending on the length of the tether and the geometry of the transition state, either endo or exo cyclization may be favored.

Furthermore, radical cyclizations offer another potential route. Homolytic cleavage of the carbon-bromine bond, initiated by a radical initiator or photochemically, would generate a primary alkyl radical. This radical could then add to an unsaturated bond on the pyridine ring or a substituent, leading to the formation of a new ring. Free-radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been successfully used to synthesize new pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons digitellinc.com. This demonstrates the potential of radical-based strategies for constructing fused systems from halogenated pyridine precursors.

Oxidative and Reductive Transformations of the Pyridine Nucleus and Side Chain

The pyridine nucleus and the bromoethyl side chain of this compound can undergo various oxidative and reductive transformations, providing pathways to a range of functionalized derivatives.

The pyridine ring itself is generally resistant to oxidation due to its electron-deficient nature. However, under forcing conditions or with powerful oxidizing agents, oxidation can occur. More commonly, the alkyl side chain is susceptible to oxidation. The vapor-phase oxidation of 2-methyl-5-ethylpyridine (MEP) on a modified vanadium oxide catalyst has been investigated, leading to intermediates such as 2-methyl-5-acetylpyridine researchgate.netstackexchange.com. This suggests that the ethyl portion of the bromoethyl group in this compound could potentially be oxidized to a carbonyl group under similar conditions, provided the bromo substituent does not interfere with the reaction. The interaction between the pyridine base and acidic sites on the catalyst surface is believed to increase the reactivity of the substituents researchgate.netstackexchange.com.

Oxidative dearomatization of pyridines is another transformation that can lead to highly functionalized piperidine derivatives. This can be achieved through methods such as arenophile-mediated dearomatization, which allows for the introduction of heteroatom functionalities without prior activation of the substrate nih.govnih.govchemistryviews.org.

Reductive transformations of this compound can target either the chloro substituent on the pyridine ring or the bromo substituent on the side chain. Reductive dehalogenation of the chloro group is a common transformation for chloropyridines. This can be achieved using various methods, including catalytic hydrogenation or treatment with reducing agents like zinc dust or hydriodic acid nih.govquora.com. The choice of reducing agent and reaction conditions can influence the selectivity of the dehalogenation. For instance, catalytic reduction of halogenated pyridines under DOW-phenol conditions using copper(I) benzoate has been reported researchgate.net.

The carbon-bromine bond in the bromoethyl side chain is generally more labile than the carbon-chlorine bond on the aromatic ring and can be selectively reduced under milder conditions. This differential reactivity allows for selective functionalization at either position.

It is also conceivable that under certain reductive conditions, both halogens could be removed. The complete reduction of the pyridine ring to a piperidine ring is also a possibility, typically requiring more forcing conditions such as high-pressure hydrogenation. The catalytic reduction of pyridinium cations to dihydropyridines is a well-established process, often with high regioselectivity depending on the catalyst used digitellinc.com.

Table 2: Summary of Potential Oxidative and Reductive Transformations

| Transformation Type | Target Site | Potential Product | Reagents/Conditions |

| Side-Chain Oxidation | Bromoethyl group | 5-(1-Bromo-2-oxoethyl)-2-chloropyridine or further oxidized products | Vanadium oxide catalyst, high temperature |

| Oxidative Dearomatization | Pyridine ring | Dihydropyridine or Piperidine derivatives | Arenophiles, Oxidizing agents |

| Reductive Dechlorination | Chloro group | 5-(2-Bromoethyl)pyridine | Catalytic hydrogenation, Zn/acid, HI |

| Reductive Debromination | Bromoethyl group | 5-Ethyl-2-chloropyridine | Milder reducing agents |

| Complete Reduction | Pyridine ring and Halogens | 5-Ethylpiperidine | High-pressure hydrogenation |

Strategic Applications of 5 2 Bromoethyl 2 Chloropyridine in Complex Molecular Architecture

Role as a Pivotal Intermediate in Target-Oriented Synthesis

Searches for target-oriented synthesis campaigns employing 5-(2-Bromoethyl)-2-chloropyridine did not yield specific examples of its incorporation into the total synthesis of complex natural products or pharmaceutical agents. While related structures like 5-bromo-2-chloropyridine (B1630664) are frequently cited as key intermediates sigmaaldrich.com, the specific bromoethyl derivative remains largely unreferenced in this context within accessible scientific records.

Contribution to the Construction of Functionalized Pyridine (B92270) Derivatives

The functionalization of the pyridine core is a cornerstone of medicinal chemistry. The chlorine atom at the C2 position of the pyridine ring is an ideal handle for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The bromoethyl side chain offers a reactive site for alkylation of various nucleophiles (amines, thiols, carbanions). Despite this potential, specific studies detailing the systematic use of this compound to generate libraries of functionalized pyridine derivatives are not readily found in the literature. The applications of related halopyridines in creating diverse derivatives are numerous, but this specific compound's contributions are not explicitly detailed.

Integration into Diverse Heterocyclic Systems

The bromoethyl moiety is a classic precursor for the formation of new heterocyclic rings. Intramolecular cyclization following reaction at the pyridine nitrogen or substitution at the C2 position could theoretically lead to the formation of fused bicyclic systems, such as indolizine (B1195054) or pyrrolopyridine derivatives. Alternatively, its use as a bifunctional building block could facilitate the construction of more complex polycyclic scaffolds. However, published research providing concrete examples of this compound being used for these specific synthetic transformations is not available in the reviewed sources.

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry relies on robust and versatile building blocks to generate large libraries of compounds for high-throughput screening. The defined reactive handles of this compound would, in principle, make it a suitable reagent for such applications. A library could be generated by varying the nucleophile that displaces the bromide, followed by diversification at the 2-chloro position. Despite this theoretical utility, there is no specific evidence in the public domain that this compound has been employed in major combinatorial library synthesis efforts. General principles of combinatorial chemistry suggest its potential, but specific applications are not documented.

Research Perspectives and Future Directions in Chemical Biology and Drug Discovery

Foundational Precursor in Pharmaceutical Development

The pyridine (B92270) scaffold is a ubiquitous feature in a vast array of pharmaceutical agents. The inherent reactivity of the chloro and bromoethyl groups in 5-(2-Bromoethyl)-2-chloropyridine suggests its potential as a foundational precursor in the development of new drugs.

The bromoethyl group is a key functional handle that can be readily transformed through nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, leading to the synthesis of more complex pharmaceutical intermediates. For instance, reaction with amines, thiols, or alcohols could yield a diverse library of compounds for screening against various biological targets. The 2-chloro position on the pyridine ring offers another site for modification, often through cross-coupling reactions, further expanding the synthetic possibilities.

Table 1: Potential Reactions for the Synthesis of Advanced Drug Precursors from this compound

| Reaction Type | Reagent | Potential Product Class |

| Nucleophilic Substitution | Amines (R-NH2) | Pyridine-ethylamine derivatives |

| Nucleophilic Substitution | Thiols (R-SH) | Pyridine-ethylthiol derivatives |

| Nucleophilic Substitution | Alcohols (R-OH) | Pyridine-ethylether derivatives |

| Suzuki Coupling | Arylboronic acids | Aryl-substituted pyridines |

| Buchwald-Hartwig Amination | Amines | Amino-substituted pyridines |

This table is illustrative of potential synthetic pathways and is not based on experimentally verified reactions for this specific compound due to a lack of available data.

Similar to its potential in pharmaceuticals, this compound could serve as a valuable intermediate in the synthesis of novel agrochemicals. Many successful herbicides, insecticides, and fungicides incorporate a pyridine ring in their structure. The functional groups of this compound could be modified to generate compounds with desired biological activities and physicochemical properties for agricultural applications.

Design and Synthesis of Novel Bioactive Scaffolds

A "bioactive scaffold" refers to a core molecular structure that can be systematically modified to create a range of biologically active compounds. The this compound molecule itself can be considered a simple scaffold. Through strategic synthetic modifications, it could be elaborated into more complex and novel molecular architectures with potential therapeutic applications. For example, intramolecular reactions could lead to the formation of bicyclic or polycyclic systems containing the pyridine ring, a common feature in many natural products and drugs.

Computational and Theoretical Chemistry Studies of Reactivity and Selectivity

Given the limited experimental data, computational and theoretical chemistry studies would be invaluable in predicting the reactivity and selectivity of this compound. Density Functional Theory (DFT) calculations could be employed to:

Determine the electron distribution and molecular orbital energies to predict the most reactive sites.

Model reaction pathways for nucleophilic substitution and cross-coupling reactions to understand the selectivity.

Calculate spectroscopic properties (e.g., NMR, IR) to aid in the characterization of potential products.

These theoretical insights would be instrumental in guiding future synthetic efforts and efficiently exploring the chemical space accessible from this precursor.

Emerging Methodologies for Expanded Synthetic Scope

Modern synthetic organic chemistry offers a plethora of new methodologies that could be applied to this compound to expand its synthetic utility. Techniques such as C-H activation, photoredox catalysis, and flow chemistry could enable novel transformations that are not achievable through traditional methods. For instance, regioselective C-H functionalization of the pyridine ring could introduce new substituents with high precision, leading to the rapid generation of diverse compound libraries.

Q & A

Q. What are the optimal synthetic routes for 5-(2-Bromoethyl)-2-chloropyridine, and how can reaction conditions be controlled to minimize byproducts?

- Methodological Answer : The synthesis typically involves halogenation or alkylation of 2-chloropyridine derivatives. For example, bromoethyl groups can be introduced via nucleophilic substitution using 1,2-dibromoethane under controlled temperatures (e.g., 78–80°C) to avoid elimination side reactions . Purity monitoring via GC (>98% purity thresholds) ensures minimal byproduct formation . Stoichiometric control of brominating agents and inert atmosphere (N₂/Ar) are critical to suppress oxidative degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize H NMR signals for the bromoethyl group (δ ~3.5–4.0 ppm for CH₂Br and δ ~2.5–3.0 ppm for adjacent CH₂) and aromatic protons (δ ~7.0–8.5 ppm for pyridine ring) .

- Mass Spectrometry : Look for molecular ion peaks at m/z 235 (M⁺ for C₇H₆BrClN) and fragment ions corresponding to Br loss (m/z 156) .

- GC/HPLC : Use retention time alignment with reference standards (>97% purity criteria) for validation .

Q. How does the bromoethyl substituent influence the stability of 2-chloropyridine derivatives under varying storage conditions?

- Methodological Answer : The bromoethyl group increases susceptibility to hydrolysis and thermal degradation. Store at 0–6°C in amber vials under inert gas to prevent bromine displacement or oxidation . Stability studies using accelerated aging (40°C/75% RH) with periodic HPLC analysis can quantify degradation rates .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., elimination vs. substitution) during functionalization of this compound be systematically evaluated?

- Methodological Answer :

- Kinetic Studies : Vary solvents (polar aprotic vs. polar protic) and bases (e.g., K₂CO₃ vs. DBU) to favor substitution over elimination. Monitor intermediates via in situ FTIR or LC-MS .

- Isotopic Labeling : Use C-labeled substrates to trace reaction pathways in NMR studies .

- Computational Modeling : Employ DFT calculations to compare activation energies for competing pathways .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

- Methodological Answer :

- Reaction Reproducibility : Standardize catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) and ligand ratios (e.g., XPhos) across studies .

- Advanced Characterization : Use X-ray crystallography or EXAFS to confirm catalyst-substrate coordination modes .

- Meta-Analysis : Cross-reference databases like Reaxys (1,011 entries for pyridine derivatives) to identify outliers in reported yields .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map electron density on the pyridine ring. Identify electrophilic centers (C-2 and C-5) for nucleophilic attack .

- MD Simulations : Model solvent effects (e.g., DMF vs. THF) on transition states to predict regioselectivity .

- Benchmarking : Validate predictions against experimental kinetic data (e.g., Hammett plots for substituent effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.